5-Chloro-4-methyl-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-3-one
Description
5-Chloro-4-methyl-8-thia-4,6-diazatricyclo[7.4.0.0²,⁷]trideca-1(9),2(7),5-trien-3-one is a tricyclic heterocyclic compound featuring a fused bicyclic core with sulfur (thia) and nitrogen (diaza) substitutions. Its structure includes a 7.4.0.0²,⁷ tricyclic system, with a ketone group at position 3, a chlorine substituent at position 5, and a methyl group at position 2.
Properties
IUPAC Name |
2-chloro-3-methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClN2OS/c1-14-10(15)8-6-4-2-3-5-7(6)16-9(8)13-11(14)12/h2-5H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFARRKHWAUKBKZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2=C(N=C1Cl)SC3=C2CCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-4-methyl-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-3-one typically involves multi-step organic reactions. One common approach is the cyclization of appropriately substituted thiophenes with chloroform and a strong base[_{{{CITATION{{{2{5- (chloromethyl)-11-methyl-8-thia-4,6-diazatricyclo 7.4.0.0,2,7 ...[{{{CITATION{{{_3{5-{[(4-bromophenyl)sulfanyl]methyl}-3-chloro-8-thia-4,6-diazatricyclo7 .... The reaction conditions often require precise temperature control and the use of catalysts to ensure the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to optimize yield and purity. The use of automated systems for monitoring reaction parameters and the implementation of green chemistry principles can enhance the efficiency and sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: : The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: : Reduction reactions can be performed to reduce the chlorine atom or other functional groups present in the compound.
Substitution: : Substitution reactions can occur at the chlorine or sulfur atoms, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include hydrogen peroxide, m-CPBA (meta-chloroperoxybenzoic acid), and potassium permanganate.
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: : Reagents like nucleophiles (e.g., amines, alcohols) and electrophiles (e.g., alkyl halides) are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, such as sulfoxides, sulfones, and chlorinated or alkylated derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
Antitumor Activity
Research indicates that compounds with similar structural properties exhibit antitumor activities against various cancers, including lung and breast cancer. The unique structural features of 5-Chloro-4-methyl-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-3-one may contribute to its efficacy as an antitumor agent by interacting with specific biological targets involved in tumor growth and proliferation .
Antimicrobial Properties
The compound has been investigated for its antimicrobial properties, particularly against resistant strains of bacteria and fungi. Its thiazole moiety is known to enhance biological activity, making it a candidate for further studies in antibiotic development .
Chirality and Drug Design
Due to its complex structure, this compound can be utilized as a chiral building block in the synthesis of pharmaceuticals. The ability to create enantiomerically pure compounds is crucial in drug design, as different enantiomers can have vastly different biological activities .
Material Science Applications
Polymer Chemistry
The compound's unique structure allows it to be incorporated into polymer matrices, enhancing the mechanical properties and thermal stability of the resultant materials. This application is particularly valuable in developing advanced composites for aerospace and automotive industries .
Optoelectronic Devices
Research has suggested potential applications in optoelectronics due to the compound's ability to form charge-transfer complexes. These features are beneficial for developing organic light-emitting diodes (OLEDs) and photovoltaic cells .
Synthesis and Characterization
The synthesis of this compound typically involves multi-step reactions starting from simpler precursors. Characterization techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography are employed to confirm the structure and purity of the synthesized compound .
Case Studies
Mechanism of Action
The mechanism by which 5-Chloro-4-methyl-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-3-one exerts its effects depends on its molecular targets and pathways. The compound may interact with specific enzymes or receptors, leading to biological responses. Understanding the precise mechanism requires detailed biochemical and pharmacological studies.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s uniqueness lies in its tricyclic architecture and substituent pattern. Below is a detailed comparison with analogous compounds:
Structural Analogues and Substituent Variations
*Inferred from substituent positions and analogous structures (e.g., C₂₈H₂₉N₃O₂S₂ in ).
†Estimated based on tricyclic core and substituent contributions.
Physicochemical and Functional Comparisons
- Electron-Withdrawing vs. Electron-Donating Groups: The 5-Cl substituent in the target compound enhances electrophilicity compared to methoxy () or amino () analogs, which may improve binding to electron-rich biological targets .
- Biological Activity : While explicit data on the target compound’s activity is absent, analogs like AKOS025393198 () and BS-7455 () are documented in supplier catalogs, suggesting exploration in drug discovery for kinase inhibition or antimicrobial applications .
Research Implications and Limitations
- Synthetic Challenges : The tricyclic core requires multistep syntheses, as seen in Enamine Ltd’s building blocks (), with purity levels typically ≥95% .
- Structural Diversity : Substituent variations (e.g., benzyl, phenacyl, pyrrolyl) in analogs highlight the scaffold’s adaptability for structure-activity relationship (SAR) studies .
- Knowledge Gaps: Limited spectral or crystallographic data for the target compound in the provided evidence necessitates further experimental validation of its physicochemical and biological properties.
Biological Activity
5-Chloro-4-methyl-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-3-one is a synthetic compound belonging to the class of thiazole derivatives, which have been studied for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This article reviews the biological activity of this compound based on recent research findings and case studies.
- Molecular Formula : C₁₈H₁₇ClN₂O₂S₂
- Molecular Weight : 392.92 g/mol
- CAS Number : 721418-55-9
Anticancer Activity
Research has indicated that thiazole derivatives exhibit significant anticancer properties. For instance, studies have shown that compounds with similar structural frameworks can induce apoptosis in various cancer cell lines through mechanisms involving cell cycle arrest and the activation of caspases.
-
Mechanism of Action :
- Induction of apoptosis via mitochondrial pathways.
- Inhibition of specific signaling pathways such as PI3K/Akt and MAPK pathways.
- Interaction with DNA, leading to disruption of replication processes.
-
Case Studies :
- A study demonstrated that a related thiazole derivative showed cytotoxic effects against human breast cancer cells (MCF-7) with an IC₅₀ value of approximately 15 µM after 48 hours of treatment .
- Another investigation reported that thiazole compounds could inhibit tumor growth in xenograft models, suggesting potential for in vivo applications .
Antimicrobial Activity
Thiazole derivatives have also been recognized for their antimicrobial properties against a range of pathogens.
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Spectrum of Activity :
- Effective against Gram-positive and Gram-negative bacteria.
- Exhibits antifungal activity against common fungal strains.
- Research Findings :
Anti-inflammatory Effects
The anti-inflammatory potential of thiazole derivatives has been explored in various studies.
-
Mechanism :
- Inhibition of pro-inflammatory cytokines such as TNF-alpha and IL-6.
- Suppression of NF-kB signaling pathway.
- Findings :
Comparative Analysis Table
| Activity Type | Related Compound | IC₅₀/ MIC Values | Mechanism of Action |
|---|---|---|---|
| Anticancer | Thiazole Derivative A | 15 µM (MCF-7) | Apoptosis induction via mitochondrial pathways |
| Antimicrobial | Thiazole Derivative B | 10 µg/mL (E. coli) | Disruption of cell wall synthesis |
| Anti-inflammatory | Thiazole Derivative C | N/A | Inhibition of TNF-alpha and IL-6 production |
Q & A
Q. What are the recommended methodologies for synthesizing 5-Chloro-4-methyl-8-thia-4,6-diazatricyclo[...]-3-one?
- Methodological Answer: Synthesis protocols for structurally similar thia-azabicyclo compounds (e.g., and ) suggest multi-step reactions involving cyclization, halogenation, and functional group protection. For instance:
Core Cyclization: Use [4.2.0] or [7.4.0.0²,⁷] bicyclic templates under controlled temperature (e.g., 60–80°C) with catalysts like BF₃·Et₂O .
Chlorination: Introduce Cl via electrophilic substitution using N-chlorosuccinimide (NCS) in anhydrous DCM .
Purification: Employ gradient column chromatography (silica gel, hexane/EtOAc) followed by recrystallization .
Q. How can researchers characterize the structural and electronic properties of this compound?
- Methodological Answer: Combine spectral and computational tools:
- Spectral Analysis:
- ¹H/¹³C NMR: Assign unique protons (e.g., methyl at δ 2.1–2.3 ppm) and carbons (e.g., carbonyl at ~170 ppm) .
- MS (ESI+): Confirm molecular ion [M+H]⁺ and fragmentation patterns .
- X-ray Crystallography: Resolve stereochemistry and bond angles, critical for validating tricyclic geometry .
Q. What experimental frameworks are used to assess biological activity?
- In Vitro Assays:
- Enzyme inhibition (e.g., kinase assays with IC₅₀ determination).
- Cytotoxicity screening (MTT assay on cancer cell lines, 48–72 hr exposure) .
- Controls: Include positive controls (e.g., doxorubicin for cytotoxicity) and solvent blanks to rule out artifacts .
Advanced Research Questions
Q. How can computational modeling optimize reaction pathways for this compound?
- DFT Calculations: Use Gaussian 16 to model transition states (e.g., B3LYP/6-31G* basis set) and predict regioselectivity in chlorination .
- COMSOL Multiphysics: Simulate heat/mass transfer during cyclization to minimize byproducts .
- Machine Learning: Train models on reaction yield datasets to predict optimal solvent/catalyst combinations .
Q. How to resolve contradictions in spectral vs. computational data for this compound?
Q. What factorial design strategies improve reactivity studies of this compound?
- Methodological Answer: Use ’s factorial frameworks:
- Variables: Temperature (60–100°C), catalyst loading (5–15 mol%), and solvent polarity (THF vs. DMF).
- Design: 2³ full factorial design to identify interactions (e.g., ANOVA for significance).
- Outcome: Optimize yield while reducing side reactions (e.g., dimerization) .
Q. How to align mechanistic studies with theoretical frameworks in heterocyclic chemistry?
Q. Tables for Methodological Reference
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
